6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
6-Bromo-3-formylchromone (6-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a 3-formylchromone derivative. In vivo cytotoxic activity of 6-bromo-3-formylchromone against normal and tumor cells has been tested.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-3-formylchromone is associated with the human MDR1 gene . The MDR1 gene, also known as ABCB1, encodes a protein called P-glycoprotein, which plays a crucial role in multidrug resistance in cancer cells .
Mode of Action
6-Bromo-3-formylchromone has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene
Biochemical Pathways
Its role in reversing multidrug resistance suggests it may influence the activity of p-glycoprotein, a protein that pumps various drugs and other substances out of cells and is encoded by the mdr1 gene .
Result of Action
In vivo cytotoxic activity of 6-Bromo-3-formylchromone against normal and tumor cells has been tested . It has been found to be a suitable reagent used in studies to investigate the reversal of multidrug resistance in certain cancer cells .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to different biological outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are important for determining safe and effective dosage ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with DNA and transcription factors .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis .
Properties
IUPAC Name |
6-bromo-4-oxochromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEZXSJBHMOQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346713 | |
Record name | 6-Bromo-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52817-12-6 | |
Record name | 6-Bromo-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3-formylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antibacterial and antibiofilm properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde?
A: this compound, also known as 6-Bromo-3-formylchromone, exhibits significant antibacterial and antibiofilm activities against Vibrio species, particularly Vibrio parahaemolyticus and Vibrio harveyi. Studies show it effectively inhibits planktonic cell growth with a minimum inhibitory concentration (MIC) of 20 µg/mL []. It also demonstrates dose-dependent inhibition of biofilm formation, impacting bacterial motility, protease activity, and other virulence factors [].
Q2: How does this compound interact with bacteria at the molecular level?
A: Research suggests that 6-Bromo-3-formylchromone targets quorum sensing and biofilm formation by inhibiting the expression of genes like luxS and opaR in Vibrio parahaemolyticus []. It also appears to impact bacterial pathogenicity by downregulating the tdh gene and may affect membrane integrity by influencing the vmrA gene [].
Q3: What is the structural characterization of this compound?
A: this compound is a brominated 3-formylchromone derivative. Its molecular formula is C10H5BrO3 []. Structurally, the non-hydrogen atoms in the molecule lie almost within the same plane. The crystal structure reveals halogen bonds (Br⋯O) linking the molecules, which are further assembled into layers through π–π stacking interactions [].
Q4: Have there been any computational studies on this compound?
A: Yes, density functional theory (DFT) calculations have been used to investigate the structural, energetic, and electronic properties of this compound []. These studies provide insights into the molecule's HOMO-LUMO gap, molecular electrostatic potential, and atomic charges, aiding in understanding its reactivity and interactions [].
Q5: What are the potential toxicological concerns associated with this compound?
A: While 6-Bromo-3-formylchromone shows promising antibacterial activity, preliminary toxicity assessments indicate potential concerns. Seed germination and Caenorhabditis elegans models suggest that it might have moderate toxicity at 50 µg/mL. Notably, concentrations between 20-100 µg/mL proved toxic to nematodes []. Further research is crucial to fully elucidate its safety profile.
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